Cas no 2227669-30-7 ((2R)-2-(4,4-difluorocyclohexyl)oxirane)

(2R)-2-(4,4-Difluorocyclohexyl)oxirane is a chiral epoxide derivative featuring a 4,4-difluorocyclohexyl substituent. Its stereospecific (R)-configuration and fluorine substitution enhance its utility in asymmetric synthesis and medicinal chemistry applications. The difluorocyclohexyl moiety contributes to improved metabolic stability and lipophilicity, making it valuable for the development of bioactive compounds. The strained oxirane ring offers reactivity for nucleophilic ring-opening reactions, enabling selective functionalization. This compound is particularly useful in the synthesis of fluorinated intermediates for pharmaceuticals and agrochemicals. High enantiomeric purity ensures consistent performance in stereoselective transformations. Suitable for controlled derivatization under mild conditions, it serves as a versatile building block in organic and organofluorine chemistry.
(2R)-2-(4,4-difluorocyclohexyl)oxirane structure
2227669-30-7 structure
Product Name:(2R)-2-(4,4-difluorocyclohexyl)oxirane
CAS No:2227669-30-7
MF:C8H12F2O
MW:162.177089691162
CID:5808346
PubChem ID:165650560
Update Time:2025-10-24

(2R)-2-(4,4-difluorocyclohexyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(4,4-difluorocyclohexyl)oxirane
    • 2227669-30-7
    • EN300-1945606
    • Inchi: 1S/C8H12F2O/c9-8(10)3-1-6(2-4-8)7-5-11-7/h6-7H,1-5H2/t7-/m0/s1
    • InChI Key: NSGWLRAOBVRYON-ZETCQYMHSA-N
    • SMILES: FC1(CCC(CC1)[C@@H]1CO1)F

Computed Properties

  • Exact Mass: 162.08562133g/mol
  • Monoisotopic Mass: 162.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12.5Ų

(2R)-2-(4,4-difluorocyclohexyl)oxirane Pricemore >>

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Additional information on (2R)-2-(4,4-difluorocyclohexyl)oxirane

Comprehensive Overview of (2R)-2-(4,4-difluorocyclohexyl)oxirane (CAS No. 2227669-30-7): Properties, Applications, and Industry Insights

The compound (2R)-2-(4,4-difluorocyclohexyl)oxirane (CAS No. 2227669-30-7) is a chiral epoxide derivative featuring a 4,4-difluorocyclohexyl moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for synthesizing bioactive molecules. The presence of the difluorinated cyclohexyl group enhances metabolic stability and lipophilicity, making it particularly valuable in drug discovery programs targeting GPCRs and enzymes.

In recent years, the demand for fluorinated organic compounds like (2R)-2-(4,4-difluorocyclohexyl)oxirane has surged, driven by the pharmaceutical industry's focus on improving drug bioavailability and patent life extension strategies. Researchers frequently search for "chiral epoxide synthesis" and "difluorocyclohexyl applications," reflecting the compound's relevance in asymmetric catalysis and medicinal chemistry. The oxirane ring serves as a reactive handle for nucleophilic ring-opening reactions, enabling the construction of complex molecular architectures with precise stereocontrol.

The compound's stereochemical purity (R-configuration) is critical for its biological activity, as evidenced by growing interest in "enantioselective synthesis of fluorinated epoxides" among synthetic chemists. Advanced analytical techniques such as chiral HPLC and X-ray crystallography are typically employed to confirm the absolute configuration of CAS 2227669-30-7. This aligns with current industry trends emphasizing quality by design (QbD) principles in chemical manufacturing.

From a regulatory perspective, (2R)-2-(4,4-difluorocyclohexyl)oxirane complies with major chemical inventories (e.g., TSCA, REACH) without classification as hazardous, addressing common queries about "safe handling of fluorinated epoxides." Its thermal stability (typically stable below 200°C) makes it suitable for various process chemistry applications, though storage under inert atmosphere is recommended to prevent moisture sensitivity issues frequently asked about in "epoxide storage conditions" searches.

The compound's physicochemical properties (logP ~2.1, polar surface area 12.5 Ų) position it as an attractive intermediate for CNS-targeting drugs, responding to pharmaceutical researchers' frequent searches for "blood-brain barrier permeable scaffolds." Recent patent literature reveals its incorporation in preclinical candidates for neurological disorders, particularly in the development of fluorinated analogs of known therapeutics to enhance pharmacokinetic profiles.

In the context of green chemistry initiatives, synthetic routes to 2227669-30-7 increasingly employ catalytic asymmetric epoxidation methods, reducing reliance on stoichiometric reagents. This addresses sustainability concerns reflected in trending searches like "environmentally friendly fluorination methods." The compound's crystalline nature also facilitates purification via recrystallization, minimizing solvent waste compared to chromatographic methods.

Supply chain considerations for (2R)-2-(4,4-difluorocyclohexyl)oxirane highlight its availability at milligram to kilogram scales, with custom synthesis options for GMP-grade material—a key concern for researchers querying "bulk suppliers of chiral building blocks." Analytical certificates typically include enantiomeric excess (>98% ee) and chemical purity (>95%) specifications, meeting stringent requirements for pharmaceutical applications.

Emerging applications in material science have been explored, particularly in the synthesis of fluorinated polymers with enhanced dielectric properties. This expands the compound's utility beyond life sciences, answering growing interest in "fluorinated monomers for specialty materials." The oxirane functionality enables polymerization through various mechanisms, including anionic ring-opening polymerization.

Stability studies indicate that CAS 2227669-30-7 maintains integrity under standard laboratory conditions (room temperature, protected from light) for extended periods, addressing common storage-related queries. However, the difluorocyclohexyl moiety's conformational flexibility may influence reactivity, a subject of ongoing research in "steric effects in fluorinated systems" studies.

In summary, (2R)-2-(4,4-difluorocyclohexyl)oxirane represents a strategically important compound at the intersection of fluorine chemistry and chiral synthesis, with applications spanning drug discovery, agrochemicals, and advanced materials. Its growing prominence in scientific literature and patent filings underscores its value as a multifunctional intermediate in modern synthetic chemistry.

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